

YL217 Antibody-Drug Conjugate: A Technical Overview for Solid Tumor Therapy

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Compound of Interest

Compound Name: Anticancer agent 217

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Executive Summary

YL217 is an investigational antibody-drug conjugate (ADC) demonstrating promise in preclinical studies for the treatment of advanced solid tumors. Developed by MediLink Therapeutics, YL217 targets Cadherin-17 (CDH17), a cell adhesion protein with high expression in several gastrointestinal cancers and limited expression in normal tissues, suggesting a favorable therapeutic window. The ADC is comprised of a humanized anti-CDH17 IgG1 monoclonal antibody, a potent topoisomerase I inhibitor payload (YL0010014), and an enzymatically cleavable linker utilizing MediLink's proprietary Tumor Microenvironment Activable Linker-payload (TMALIN®) platform. Preclinical evidence suggests that YL217 exhibits significant anti-tumor activity in various xenograft models and is well-tolerated in non-clinical safety studies. A Phase 1 clinical trial is underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of YL217 in patients with advanced solid tumors.

Introduction

Antibody-drug conjugates are a rapidly evolving class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic exposure and associated toxicities. YL217 is a novel ADC engineered to target Cadherin-17 (CDH17), a glycoprotein frequently overexpressed in gastrointestinal malignancies, including gastric, colorectal, pancreatic, and hepatocellular carcinomas.^[1] High CDH17 expression is

often correlated with metastatic progression and is upregulated in late-stage, highly-differentiated tumors, making it an attractive target for ADC development.[1]

This technical guide provides a comprehensive overview of the YL217 ADC, including its mechanism of action, preclinical data, and planned clinical development.

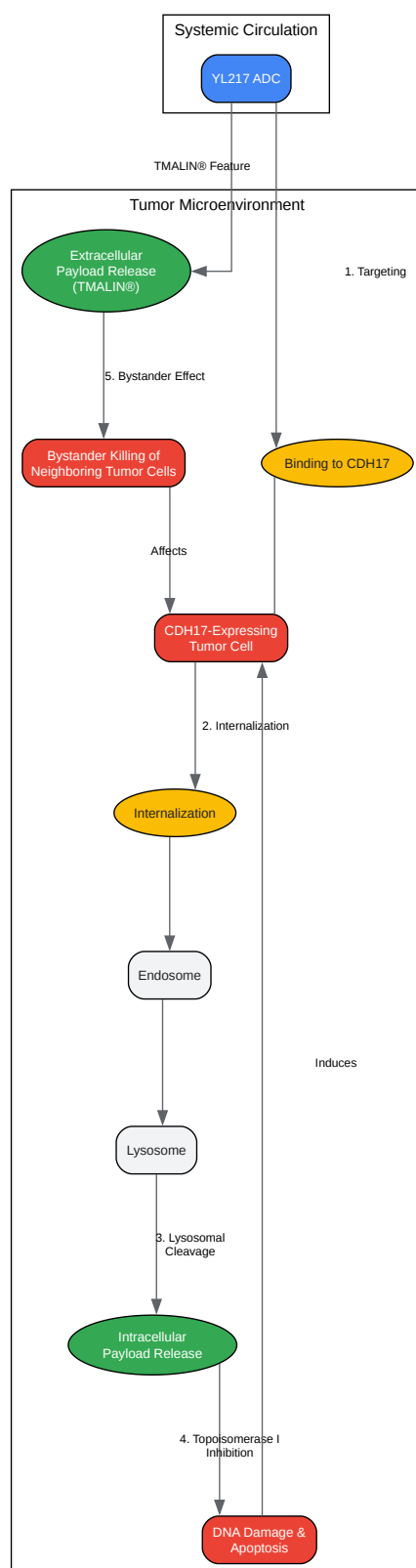
Core Components of YL217

YL217 is a complex molecule composed of three key components:

- **Monoclonal Antibody:** A recombinant humanized immunoglobulin G1 (IgG1) monoclonal antibody (YL217-mAb) that specifically binds to CDH17 on the surface of tumor cells.[2][3][4][5]
- **Payload:** A highly potent topoisomerase I inhibitor, YL0010014, designed to induce DNA damage and apoptosis in cancer cells.[2][3][4][5]
- **Linker:** An enzymatically cleavable methylsulfonyl pyrimidine tripeptide drug linker, part of MediLink's TMALIN® platform.[2][3][4][5] This linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the tumor cell or within the tumor microenvironment.[6][7]

Mechanism of Action

The proposed mechanism of action for YL217 follows the classical pathway of ADC activity, with the added feature of payload release within the tumor microenvironment.



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Caption: Proposed mechanism of action for the YL217 antibody-drug conjugate.

Preclinical Data Summary

While specific quantitative data from preclinical studies are not yet publicly available in detail, abstracts from scientific conferences provide a qualitative summary of YL217's performance.

Parameter	Summary of Findings	Source
In Vitro Activity	YL217 specifically binds to CDH17 on the surface of tumor cells.	[6] [7]
In Vivo Efficacy	YL217 demonstrated superior efficacy in causing tumor regressions in a dose-dependent manner in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models of human colorectal and gastric cancer with varying levels of CDH17 expression.	[2] [3] [4] [5] [6] [7]
Safety & Tolerability	YL217 was reported to be well-tolerated in mouse models and showed acceptable safety profiles in monkey Good Laboratory Practice (GLP) toxicity studies.	[2] [3] [5] [6] [7]
Pharmacokinetics	In vivo pharmacokinetic studies in monkeys indicated that YL217 is highly stable in circulation, with less than 0.1% (molar ratio) of the payload released.	[6] [7]

Experimental Protocols

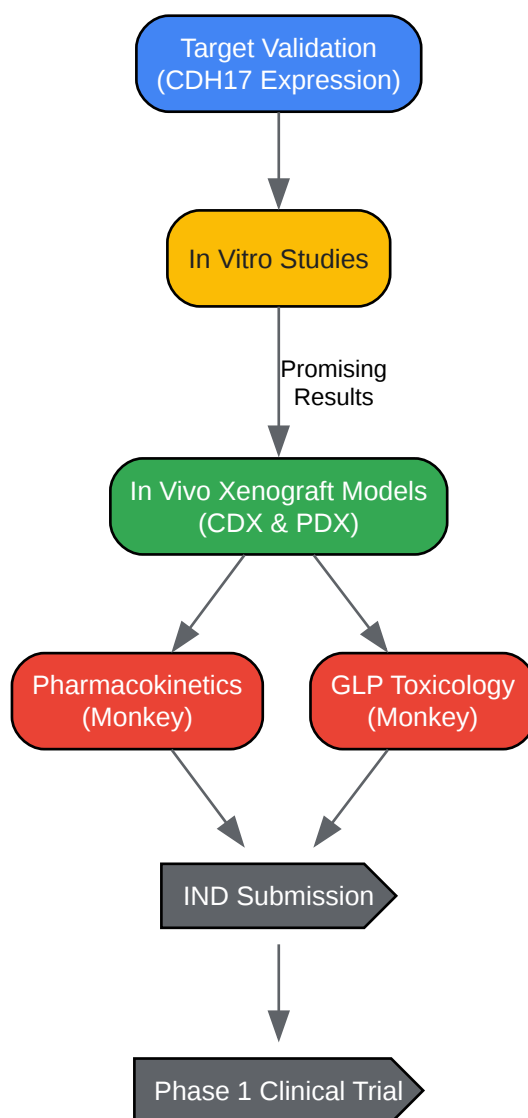
Detailed experimental protocols for the preclinical evaluation of YL217 have not been publicly disclosed. However, based on standard practices for ADC development, the following methodologies were likely employed.

In Vitro Assays

- **Binding Affinity:** Enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) would be used to determine the binding affinity of the YL217-mAb to recombinant CDH17 protein and CDH17-expressing cancer cell lines.
- **Internalization Assay:** Confocal microscopy or flow cytometry using fluorescently labeled YL217 would be employed to visualize and quantify the internalization of the ADC into CDH17-positive tumor cells.
- **Cytotoxicity Assay:** In vitro cell viability assays (e.g., MTS or CellTiter-Glo) would be performed on a panel of cancer cell lines with varying CDH17 expression levels to determine the IC50 (half-maximal inhibitory concentration) of YL217.

In Vivo Xenograft Studies

- **Animal Models:** Immune-deficient mice (e.g., nude or SCID) would be used for the engraftment of human cancer cell lines (CDX models) or patient-derived tumor fragments (PDX models) of colorectal and gastric origin.
- **Dosing and Administration:** YL217 would be administered intravenously at various dose levels and schedules to tumor-bearing mice. A control group would typically receive a vehicle or a non-targeting ADC.
- **Efficacy Assessment:** Tumor volumes would be measured regularly using calipers. Key endpoints would include tumor growth inhibition (TGI) and tumor regression. At the end of the study, tumors may be excised and weighed.
- **Tolerability Assessment:** Animal body weight and general health would be monitored throughout the study as indicators of toxicity.



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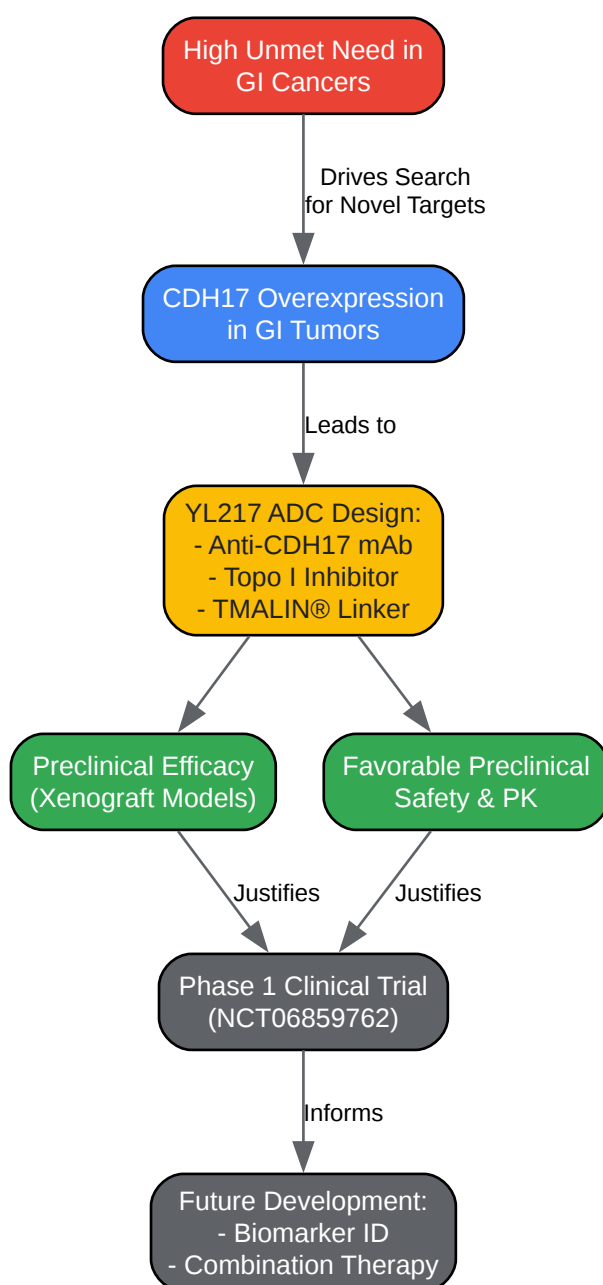
Caption: A generalized workflow for the preclinical evaluation of an ADC like YL217.

Clinical Development

YL217 is currently being evaluated in a Phase 1, multicenter, open-label, first-in-human study (NCT06859762). The primary objectives of this trial are to assess the safety and tolerability of YL217 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Secondary objectives include evaluating the pharmacokinetic profile and preliminary anti-tumor activity of YL217 in patients with advanced solid tumors.[2] The trial is expected to enroll approximately 220 participants and is estimated to be completed in July 2027.[2]

Future Perspectives

The preclinical data for YL217 suggest that it is a promising therapeutic candidate for CDH17-expressing solid tumors, particularly those of gastrointestinal origin. The ongoing Phase 1 clinical trial will be crucial in determining its safety and efficacy in humans. The unique TMALIN® linker technology, which allows for payload release in the tumor microenvironment, may offer an advantage in treating heterogeneous tumors and overcoming certain resistance mechanisms. Future research will likely focus on identifying predictive biomarkers of response to YL217 and exploring its potential in combination with other anti-cancer agents.



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Caption: Logical progression of the YL217 development program.

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